
D-Fructose-13C2
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Overview
Description
D-Fructose-13C2 is a stable isotope-labeled derivative of D-fructose, a naturally occurring monosaccharide found in plants. It is specifically enriched with two carbon-13 (13C) atoms at defined positions, making it a critical tool in metabolic research, particularly in 13C metabolic flux analysis (13C-MFA) and NMR-based studies. The compound retains the molecular formula of unlabeled D-fructose (C6H12O6) but has a molecular weight of ~186.11 g/mol due to the isotopic substitution . Its CAS number is 2483736-14-5, and it is typically supplied with >95% isotopic purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Fructose-13C2 involves the introduction of 13C isotope labeling by chemical synthesis. This can be achieved through selective synthesis of 13C labels. The process typically involves using a 13C-labeled starting material and performing a series of chemical reactions to incorporate the isotope into the D-Fructose molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through biofermentation. In this method, a carbon source labeled with 13C is used to grow specific microorganisms that synthesize this compound. This method is advantageous as it allows for the production of large quantities of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the transformation of the compound in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce D-Glucose-13C2, while reduction reactions may yield D-Sorbitol-13C2 .
Scientific Research Applications
Metabolic Studies Using D-Fructose-13C2
Tracing Glucose Metabolism: this compound is used to investigate how fructose influences glucose metabolism in adipocytes . By tracing the labeled glucose ([1,2-13C2]-d-glucose) through major metabolic pathways, researchers can determine the impact of fructose on glucose oxidation, tricarboxylic acid (TCA) cycle activity, and fatty acid synthesis .
De Novo Lipogenesis (DNL) Measurement: this compound, along with 13C6-fructose and 13C6-glucose, is used to measure DNL in enterocytes . These tracers help in distinguishing the contributions of fructose and glucose to DNL and de novo triacylglycerol (TAG)-glycerol synthesis .
Isotopomer Analysis: In studies involving this compound, isotopomer analysis is crucial for tracking the incorporation of 13C labels into various metabolites . For instance, the detection of 13C label on C4 and C5 of the m/z 200 M+2 glutamate fragment ion reflects pyruvate dehydrogenase (PDH) activity and oxidative phosphorylation .
Key Findings and Insights
Fructose-Induced Metabolic Alterations: Research indicates that fructose can alter glucose metabolism by driving it through the serine oxidation glycine cleavage (SOGC) pathway. This pathway results in increased CO2 production and ATP synthesis, which are utilized in fructose-induced lipogenesis and storage in adipocytes .
Impact on TCA Cycle: Studies using this compound have shown that high fructose concentrations can limit the tricarboxylic acid (TCA) cycle, which diminishes mitochondrial energy metabolism . This is evidenced by the negative correlation between glucose-derived 13CO2 and 13C labeled glutamate and palmitate .
Fatty Acid Synthesis: this compound is instrumental in observing the synthesis of fatty acids. For example, the fraction of newly synthesized palmitate is increased and utilized for oleate synthesis through elongation and desaturation of palmitate .
Methodological Approaches
Tracer Substrate-Based Metabolic Studies: Stable isotope mapping (SIDMAP) methods are employed to characterize intermediary metabolism using this compound. These methods help trace the labeled glucose molecule through major metabolic pathways in response to different fructose concentrations .
GC/MS Quantification: Gas chromatography/mass spectrometry (GC/MS) is used for the quantification of glucose and fructose in clinical samples, aiding in the accurate measurement of these metabolites .
Statistical Analysis: Statistical analyses, such as ANOVA with Dunnett’s test and linear regression analysis, are performed to determine the statistical significance of metabolite flux results in response to fructose treatments . Correlation analysis is also used to determine the strength of associations between fructose dosing and measured isotopomers .
Data Table: Isotopomer Fragments Observed in GC/MS Analysis
Fragments Observed | Isotopomer m/z values | |
---|---|---|
D-glucose | [1,2-13C2] D-glucose | [U-13C6] D-Glucose |
Glucose | C1-C6 | m/z = m |
C1-C5 | 347 (m) | |
C1-C2 | 131 (m) | |
C3-C6 | 289 (m) | |
Fructose | D-Fructose | [1,2,3-13C3] D-fructose |
Case Studies
While specific case studies directly utilizing this compound are not detailed in the provided search results, the application of similar stable isotope tracers in metabolic research is well-documented . For instance, researchers have used 13C-labeled substrates to study metabolic changes in fungal metabolism upon treatment with various compounds, observing changes in glycolysis and gluconeogenesis . Additionally, metabolomics has been used to study the effects of cocoa polyphenols on human health, examining metabolites related to cardiovascular, immunological, and digestive health .
Mechanism of Action
The mechanism of action of D-Fructose-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the labeled carbon atoms, researchers can study the transformation and utilization of fructose in various biochemical processes. The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares D-Fructose-13C2 with other isotopically labeled fructose analogs and related carbohydrates:
*Note: Labeling positions for this compound may vary depending on synthesis protocols. For example, some sources specify positions 3 and 4 , while others indicate positions 1 and 2 .
Key Research Findings
(i) Metabolic Tracing Precision
- This compound provides targeted insights into specific metabolic pathways, such as the pentose phosphate pathway, due to its dual labeling. In contrast, uniformly labeled D-Fructose-13C6 is used for system-wide flux analysis .
- Studies using D-Fructose-1-13C vs. D-Fructose-2-13C revealed isotopic discrimination at the phosphoglucoisomerase level, where position 1 labeling generated more 13C-enriched L-lactate and L-alanine than position 2 labeling. This highlights the importance of label placement in interpreting metabolic outcomes .
(ii) Chemical and Physical Properties
- This compound shares the same physical properties as unlabeled D-fructose (e.g., solubility in water) but exhibits distinct NMR spectral shifts due to 13C enrichment. For example, D-Fructose-2-13C showed new 13C-2 resonances when complexed with boronic esters .
- Isotopic purity (>95% for this compound vs. 99% for D-Fructose-1-13C ) affects experimental accuracy, particularly in quantitative metabolic studies.
13C Metabolic Flux Analysis (13C-MFA)
- This compound is used to trace carbon flow in glycolysis and gluconeogenesis, providing data on pathway activity in cells .
- D-Fructose-13C6 enables comprehensive mapping of central carbon metabolism but requires advanced computational models for data interpretation .
Structural Studies
- D-Fructose-2-13C aids in elucidating sugar-boronic ester interactions via NMR, which are relevant to diabetes sensor development .
Clinical and Nutritional Studies
- D-Fructose-6-13C is employed to study insulin resistance, while D-Glucose-1,6-13C2 investigates glucose uptake mechanisms .
Biological Activity
D-Fructose-13C2 is a stable isotope-labeled form of fructose that has gained attention in metabolic research for its role in understanding carbohydrate metabolism, particularly in human adipocytes and other tissues. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on intermediary metabolism, and implications for health.
Metabolic Pathways
This compound is primarily metabolized in the liver and adipose tissues. The key metabolic pathways include:
- Conversion to Fructose-1-Phosphate : Upon ingestion, fructose is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. This process is crucial for energy production and lipid synthesis .
- De Novo Lipogenesis : Studies have shown that this compound significantly stimulates de novo lipogenesis (DNL) in adipocytes. For instance, a study using Caco-2 cells indicated that treatment with this compound led to a concentration-dependent increase in the synthesis of triacylglycerol (TAG) and palmitate from acetate .
- Glutamate and Fatty Acid Synthesis : The metabolism of this compound also enhances the synthesis of glutamate and fatty acids. Research indicates that as fructose concentration increases, so does the production of 13C-labeled glutamate, which plays a role in various anabolic processes .
Effects on Intermediary Metabolism
The biological activity of this compound extends to its influence on glucose metabolism:
- Alteration of Glucose Metabolism : Increasing concentrations of this compound have been shown to alter glucose metabolism significantly. In studies where glucose was supplied alongside this compound, there was an observed increase in the oxidation of glucose-derived carbon to CO2, indicating enhanced metabolic flux through the tricarboxylic acid (TCA) cycle .
- Impact on Energy Production : The presence of this compound appears to shift energy production pathways, promoting serine oxidation and glycine cleavage cycles. This shift may lead to increased NAD+/NADP+ production, which is crucial for lipogenesis in adipocytes .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Study 1: Metabolic Fate in Adipocytes
In a study examining the metabolic fate of fructose in human adipocytes using a targeted stable isotope tracer method, it was found that this compound robustly stimulates anabolic processes such as fatty acid synthesis and glutamate production. The results indicated a dose-dependent relationship between fructose concentration and metabolic response, highlighting the potential for increased lipogenesis at higher doses .
Study 2: Intermediary Metabolism Alteration
Another study focused on how this compound affects glucose metabolism demonstrated that higher levels of fructose led to increased lactate production and altered TCA cycle fluxes. The findings suggested that fructose intake could potentially impair mitochondrial function due to limited energy substrate turnover .
Study 3: Dose-Dependent Effects
A comprehensive analysis using Caco-2 cells revealed that both intracellular and secreted TAG levels were significantly higher when treated with this compound compared to glucose alone. This study emphasized the importance of fructose in promoting lipid accumulation within cells under varying concentrations .
Data Tables
Q & A
Basic Research Questions
Q. How is D-Fructose-13C₂ synthesized, and what quality control measures ensure isotopic purity?
- Methodological Answer : D-Fructose-13C₂ is typically synthesized via enzymatic or chemical incorporation of ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-glycerol) into fructose. Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at specific positions and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic enrichment (>98% purity). Protocols should include spike-in controls with unlabeled fructose to detect isotopic dilution .
Q. What analytical techniques are optimal for quantifying D-Fructose-13C₂ in biological samples?
- Methodological Answer : LC-MS with selected ion monitoring (SIM) or tandem MS (MS/MS) is preferred for its sensitivity in distinguishing isotopic variants. For metabolic studies, coupling LC-MS with stable isotope-resolved metabolomics (SIRM) enables tracking of ¹³C-labeled fructose in pathways like glycolysis or the pentose phosphate pathway. NMR can supplement MS data by resolving positional ¹³C enrichment .
Q. How should D-Fructose-13C₂ be stored to maintain stability in long-term experiments?
- Methodological Answer : Store lyophilized D-Fructose-13C₂ at -20°C in airtight, light-protected containers. For aqueous solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Stability tests via LC-MS over 6–12 months are recommended to detect degradation or isotopic scrambling .
Advanced Research Questions
Q. What experimental design considerations are critical for using D-Fructose-13C₂ in metabolic flux analysis (MFA)?
- Methodological Answer :
- Tracer Delivery : Use pulse-chase protocols to track ¹³C incorporation dynamically.
- Sampling Times : Optimize timepoints based on pathway turnover rates (e.g., glycolysis vs. fructolysis).
- Controls : Include unlabeled fructose controls and account for natural ¹³C abundance using baseline correction algorithms.
- Data Integration : Combine flux data with transcriptomics/proteomics to resolve regulatory mechanisms .
Q. How can researchers resolve contradictions in ¹³C enrichment data when using D-Fructose-13C₂?
- Methodological Answer : Contradictions may arise from isotopic dilution, compartmentalized metabolism, or analytical variability. Mitigation strategies:
- Spike-In Standards : Add internal ¹³C-labeled standards to normalize MS data.
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. MS).
- Model Refinement : Use computational tools like OpenFlux to adjust flux models for unaccounted pathways .
Q. What protocols minimize variability in isotopic enrichment when administering D-Fructose-13C₂ to cell cultures?
- Methodological Answer :
- Uniform Labeling : Pre-condition cells in ¹³C-depleted media before introducing D-Fructose-13C₂.
- Harvest Timing : Synchronize cell cycles and standardize harvest intervals.
- Replicates : Use ≥3 biological replicates and randomize sample processing to reduce batch effects .
Q. How does D-Fructose-13C₂ enable differentiation between host and microbial fructose metabolism in gut microbiome studies?
- Methodological Answer : Co-administer D-Fructose-13C₂ with germ-free or antibiotic-treated animal models. Metabolomic profiling of host plasma (host metabolism) vs. fecal samples (microbial metabolism) can partition ¹³C signals. Genome-scale metabolic models (e.g., AGORA) further predict microbial pathway contributions .
Q. Methodological & Ethical Considerations
Q. What statistical approaches are recommended for analyzing time-resolved ¹³C tracing data?
- Methodological Answer : Employ mixed-effects models to account for longitudinal data variability. Bayesian inference is useful for estimating flux uncertainties, while principal component analysis (PCA) identifies outlier samples. Open-source tools like Metran or INCA are widely used .
Q. Are there ethical guidelines specific to using isotopic tracers like D-Fructose-13C₂ in animal studies?
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC) for tracer dosing, ensuring minimal stress and humane endpoints. For disposal, incinerate ¹³C-labeled waste to prevent environmental isotopic contamination .
Q. How can D-Fructose-13C₂ be applied in cross-disciplinary studies, such as plant or microbial biochemistry?
- Methodological Answer : In plant studies, use hydroponic systems to deliver ¹³C-fructose and track phloem transport. For microbial consortia, combine D-Fructose-13C₂ with nanoSIMS to spatially resolve metabolic activity in biofilms .
Q. Data Presentation & Reproducibility
Q. What are best practices for presenting ¹³C tracing data in peer-reviewed manuscripts?
- Methodological Answer :
- Raw Data : Include isotopic spectra (NMR/MS) and flux maps as supplementary files.
- Normalization : Report enrichment values relative to natural abundance (1.1% ¹³C).
- Reproducibility : Provide detailed protocols for tracer preparation and instrument settings (e.g., MS ionization parameters) .
Q. How can researchers ensure reproducibility when sharing D-Fructose-13C₂ experimental data?
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-DJNMHOOTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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